Antitubercular Potency Trajectory: C2-Isopropyl vs. C2-Ethyl in Phenoxyalkylbenzimidazoles
In the PAB antitubercular series, the C2 substituent is a key determinant of potency. The foundational SAR study identified the C2-ethyl derivative 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole as an exemplar, but noted that potency is highly sensitive to alkyl chain modifications [1]. The C2-isopropyl substituent represents a branched, sterically more demanding analog. While direct MIC data for the target compound is not publicly available, the class SAR indicates that a C2-isopropyl substitution (vs. C2-ethyl) can shift the MIC from nanomolar to sub-micromolar range depending on the N1 tether architecture [1]. This quantifiable sensitivity makes the isopropyl derivative a valuable probe for mapping steric tolerance at the target binding site, likely QcrB [2].
| Evidence Dimension | MIC against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | Not publicly reported; class-expected range based on SAR: 50 nM - 5 µM |
| Comparator Or Baseline | 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole (series exemplar): Class best MIC = 52 nM |
| Quantified Difference | Estimated >10-fold potency shift possible based on C2-alkyl variation within the series |
| Conditions | M. tuberculosis H37Rv aerobic replicating culture, Alamar Blue assay; J. Med. Chem. 2015 |
Why This Matters
For procurement decisions, this compound provides a unique tool to probe the steric and lipophilic requirements of the PAB pharmacophore at the C2 position, which is essential for optimizing target engagement and selectivity.
- [1] Chandrasekera, N.S., et al. J. Med. Chem. 2015, 58, 18, 7273-7285. (Primary SAR data). DOI: 10.1021/acs.jmedchem.5b00546 View Source
- [2] Chandrasekera, N.S., et al. Improved Phenoxyalkylbenzimidazoles with Activity against Mycobacterium tuberculosis Appear to Target QcrB. ACS Infect. Dis. 2017. DOI: 10.1021/acsinfecdis.7b00012 View Source
